NITD-916

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NITD-916 is a compound known for its significant biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NITD-916 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

NITD-916 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Efficacy Against Mycobacterium Tuberculosis

NITD-916 has shown remarkable in vitro and in vivo efficacy against Mtb. The compound exhibits a low minimum inhibitory concentration (MIC), indicating its potency:

Efficacy Against Mycobacterium fortuitum

Recent studies have highlighted the effectiveness of this compound against Mycobacterium fortuitum, a rapidly growing mycobacterial species that poses treatment challenges due to antibiotic resistance:

- In Vitro Studies : this compound demonstrated low MIC values against clinical strains of M. fortuitum, showcasing its potential as a therapeutic agent .

- In Vivo Studies : In zebrafish models, this compound significantly reduced bacterial loads and protected larvae from infection, indicating its effectiveness in living organisms .

Resistance Mechanisms

Understanding the resistance mechanisms against this compound is crucial for its development as a therapeutic agent. Studies have identified specific mutations in the InhA gene that confer resistance:

These findings emphasize the importance of monitoring genetic variations in target pathogens to ensure effective treatment outcomes.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

- Solubility : Low aqueous solubility but high permeability.

- Metabolic Clearance : Moderate clearance rates in mouse and human hepatic microsomes .

These characteristics suggest that this compound could be developed for oral administration, enhancing patient compliance.

Future Directions and Clinical Implications

The promising results from preclinical studies indicate that this compound could play a critical role in treating drug-resistant TB and infections caused by rapidly growing mycobacteria. Future research should focus on:

- Conducting clinical trials to assess safety and efficacy in humans.

- Exploring combination therapies with existing antibiotics to enhance treatment outcomes.

- Investigating potential use against other mycobacterial species.

Mécanisme D'action

The compound exerts its effects primarily by binding to the enoyl-substrate binding pocket of Mycobacterial enoyl reductase in an NADH-dependent manner . This binding inhibits the enzyme’s activity, thereby blocking the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of this pathway ultimately leads to the lysis of the bacterial cell .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoniazid: Another inhibitor of enoyl-acyl carrier protein reductase, but less potent compared to NITD-916.

PA-824: A nitroimidazole derivative with similar antimicrobial activity but different molecular targets.

Uniqueness

This compound is unique due to its high potency and specificity in inhibiting enoyl-acyl carrier protein reductase. Its lipophilic nature enhances its cell permeability, making it more effective in reaching intracellular targets .

Propriétés

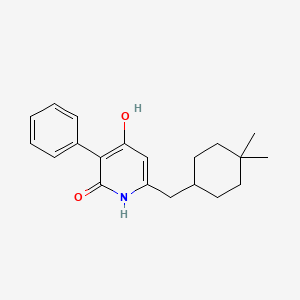

Formule moléculaire |

C20H25NO2 |

|---|---|

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23) |

Clé InChI |

WKDRRKVUJLNFSR-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C |

Synonymes |

6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.